5-Methyl-2-mercaptobenzothiazole

概要

説明

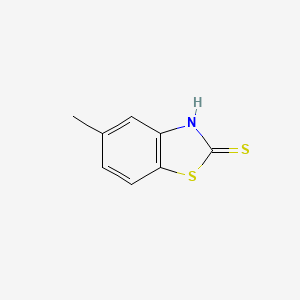

5-Methyl-2-mercaptobenzothiazole is an organosulfur compound that belongs to the class of organic compounds known as benzothiazoles . It is used in the manufacture of rubber . It has been used in the synthesis of MBT functionalized mesoporous silica which can be used as an adsorbent for the removal of Hg (II) from aqueous solution .

Synthesis Analysis

The synthesis of 5-Methyl-2-mercaptobenzothiazole involves several methods. The industrial route entails the high temperature reaction of aniline and carbon disulfide in the presence of sulfur . The traditional route is the reaction of 2-aminothiophenol and carbon disulfide . Other routes include the reactions of carbon disulfide with 2-aminophenol and of sodium hydrosulfide with chlorobenzothiazole .Molecular Structure Analysis

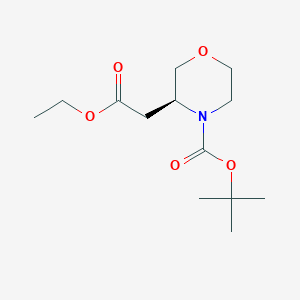

The molecule is planar with a C=S double bond . Solution measurements by NMR spectroscopy could not measure the presence of the thiol tautomer that the name implies, instead it exists as a thione / dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .Chemical Reactions Analysis

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole .Physical And Chemical Properties Analysis

5-Methyl-2-mercaptobenzothiazole has a molar mass of 167.24 g·mol−1 . It appears as a white solid with a melting point of 177–181 °C (351–358 °F; 450–454 K) .科学的研究の応用

Antimicrobial and Antifungal Applications

5-Methyl-2-mercaptobenzothiazole: has been reported to exhibit significant antimicrobial and antifungal activities . These properties make it a valuable compound in the development of new therapeutic agents against a variety of microbial and fungal pathogens .

Enzyme Inhibition

This compound is a potent mechanism-based inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase , monoamine oxidase , heat shock protein 90 , cathepsin D , and c-Jun N-terminal kinases . Its ability to inhibit these enzymes can be harnessed for the treatment of diseases where such enzymes play a crucial role .

Anti-inflammatory Properties

The anti-inflammatory activity of 5-Methyl-2-mercaptobenzothiazole is another significant area of application. It can be used to develop new anti-inflammatory drugs, potentially with fewer side effects compared to current medications .

Antitumor Activity

Research has indicated that 5-Methyl-2-mercaptobenzothiazole derivatives may possess antitumor properties. This opens up possibilities for its use in cancer research, particularly in the synthesis of novel chemotherapeutic agents .

Cardiovascular Research

In cardiovascular research, 5-Methyl-2-mercaptobenzothiazole shows promise due to its potential antihypertensive and antihyperlipidemic effects. These properties could lead to the development of new treatments for hypertension and hyperlipidemia .

Gastrointestinal Therapeutics

The compound’s antiulcer effects suggest its applicability in creating treatments for various gastrointestinal disorders, including ulcers .

Industrial Applications

Beyond its biomedical applications, 5-Methyl-2-mercaptobenzothiazole serves as an organic corrosion inhibitor, particularly for metals like copper and zinc . It’s also used in self-healing and anticorrosion smart coatings, which are crucial for extending the life of metal structures .

Polymerization Processes

The compound has been studied for its role in the synthesis of acrylic and methacrylic monomers . Understanding its spectroscopic properties is essential for its practical utility in future polymerization processes, which are fundamental in the production of various polymeric materials .

作用機序

Safety and Hazards

将来の方向性

Modern trends in the chemistry of 2-amino and 2-mercaptobenzothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . These compounds are considered biologically active and industrially demanded, and their easy functionalization allows them to be highly reactive building blocks for organic and organoelement synthesis .

特性

IUPAC Name |

5-methyl-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDUPWKUQLPLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437991 | |

| Record name | 5-methyl-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-mercaptobenzothiazole | |

CAS RN |

21303-50-4 | |

| Record name | 5-methyl-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)